3-(2-Fluoroethoxy)azetidine

Description

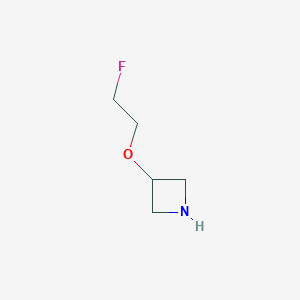

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10FNO |

|---|---|

Molecular Weight |

119.14 g/mol |

IUPAC Name |

3-(2-fluoroethoxy)azetidine |

InChI |

InChI=1S/C5H10FNO/c6-1-2-8-5-3-7-4-5/h5,7H,1-4H2 |

InChI Key |

FDFQAIBXMIUANA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OCCF |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 2 Fluoroethoxy Azetidine Derivatives

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, possesses a significant amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridine (B145994) ring (27.7 kcal/mol) and the relatively strain-free and less reactive five-membered pyrrolidine (B122466) ring (5.4 kcal/mol). rsc.org This inherent strain is a primary driver of the reactivity observed in azetidine derivatives. rsc.orgrsc.orgresearchgate.net The desire to relieve this strain facilitates reactions that involve the cleavage of the C-N or C-C bonds of the ring.

This strain-driven reactivity allows for unique chemical transformations that are not as readily accessible with larger, more stable heterocyclic systems. rsc.org While the ring is strained, it is also significantly more stable than the three-membered aziridine, which allows for easier handling and the possibility of triggering its unique reactivity under specific and controlled conditions. rsc.orgrsc.orgresearchgate.net This balance of stability and reactivity makes azetidines, including 3-(2-fluoroethoxy)azetidine, valuable building blocks in synthetic chemistry. bris.ac.uk The reactivity can be harnessed in strain-release-driven synthesis to create more complex molecular architectures. nih.govresearchgate.net

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine | 5 | 5.4 rsc.org |

| Piperidine | 6 | ~0 researchgate.net |

Ring-Opening Reactions and Regioselectivity

One of the most characteristic reactions of the azetidine ring system is its susceptibility to ring-opening reactions, driven by the release of ring strain. clockss.org These reactions can be initiated by various reagents and are often influenced by the substitution pattern on the azetidine ring, which dictates the regioselectivity of the ring cleavage. magtech.com.cn

Azetidines can undergo nucleophilic ring-opening, particularly after activation of the nitrogen atom. magtech.com.cn This activation is often achieved by protonation with an acid or by quaternization of the ring nitrogen to form an azetidinium salt, which significantly enhances the electrophilicity of the ring carbons. magtech.com.cnnih.gov The subsequent attack by a nucleophile leads to the cleavage of one of the C-N bonds.

The regioselectivity of the nucleophilic attack is a crucial aspect of these reactions and is governed by both electronic and steric factors. magtech.com.cn

Electronic Effects : Electron-withdrawing groups on the ring can direct the nucleophilic attack. For instance, in 2-aryl-N-tosylazetidines, Lewis acid-mediated ring-opening with alcohols proceeds via a highly regioselective SN2-type pathway, with the nucleophile attacking the benzylic carbon. iitk.ac.in This is due to the stabilization of the transition state by the aryl group.

Steric Effects : In the absence of strong electronic influences, the nucleophile will typically attack the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn

The formation of an azetidinium ion is a common strategy to facilitate ring-opening. nih.govresearchgate.net These charged intermediates are highly susceptible to nucleophilic attack, leading to the formation of functionalized linear amines in a regio- and stereoselective manner. nih.gov

The presence of a fluorine atom, as in the 2-fluoroethoxy substituent of this compound, can exert a significant influence on the reactivity of the molecule, including its ring-opening reactions. Fluorine is the most electronegative element, and its presence introduces strong electronic effects. rsc.orgstudypug.comfrancis-press.com

The 2-fluoroethoxy group is an electron-withdrawing group due to the high electronegativity of the fluorine atom. acs.org This inductive effect can influence the basicity of the azetidine nitrogen and the electrophilicity of the ring carbons. While specific studies on the ring-opening of this compound are not prevalent, general principles of organofluorine chemistry suggest potential effects:

Basicity of Nitrogen : The electron-withdrawing nature of the fluoroethoxy group is expected to decrease the basicity of the azetidine nitrogen. This would make protonation or quaternization of the nitrogen slightly more difficult compared to an unsubstituted or alkyl-substituted azetidine.

Regioselectivity : The electronic influence of the substituent at the C3 position is generally less pronounced in directing the site of nucleophilic attack compared to substituents at the C2 or nitrogen positions. However, the presence of the fluorine atom could have subtle long-range electronic effects. More significantly, in reactions involving the side chain itself, the C-F bond is generally very stable, but the fluorine atom can influence the reactivity of the adjacent ether linkage under certain conditions. Computational studies on simpler fluorinated heterocycles, like 2-fluoroaziridine, have shown that fluorine substitution can dramatically increase reactivity towards nucleophilic attack and control regioselectivity due to a combination of strain energy release and stabilization of the transition state. nih.govacs.org A C-F···N+ charge-dipole interaction has also been shown to influence the ring pucker in some azetidine derivatives, which could in turn affect reactivity. beilstein-journals.orgnih.gov

Nucleophilic Ring Opening

Ring-Expansion Transformations

Beyond simple ring-opening, the strain within the azetidine ring can be harnessed to drive ring-expansion reactions, leading to the formation of larger, often more stable, heterocyclic systems. magtech.com.cnthieme-connect.com These transformations are valuable for synthesizing five-, six-, seven-, and even eight-membered nitrogen-containing rings. thieme-connect.comarkat-usa.org

Azetidine derivatives can be converted into larger heterocyclic systems through various rearrangement and expansion reactions. One such transformation is the formation of tetrahydro-1,2-oxazines. For example, certain azetidine N-oxides have been shown to undergo quantitative ring expansion to yield 6-hydroxy tetrahydro-1,2-oxazines. rsc.org These products are themselves useful intermediates for further synthetic transformations. rsc.org

Other ring expansion reactions of azetidines include:

Expansion to Pyrrolidines : A one-carbon ring expansion of azetidines to pyrrolidines can be achieved via the rsc.orgmagtech.com.cn-Stevens rearrangement of ammonium (B1175870) ylides. nih.gov

Expansion to Azocanes : Enantiomerically pure 2-alkenyl azetidines can react with activated alkynes to undergo a ring expansion to form N-alkyl-1,2,3,6-azocines (unsaturated azocanes), an eight-membered ring system. thieme-connect.com

The synthesis of tetrahydro-1,2-oxazines can also be achieved through other routes, such as the [4+2] cycloaddition of donor-acceptor cyclobutanes with nitrosoarenes. core.ac.uk These six-membered heterocycles are valuable synthetic intermediates and can undergo further reactions, such as reductive N-O bond cleavage to produce aminocyclohexanols. nih.gov

| Starting Material Type | Reaction Type | Product Heterocycle | Reference |

|---|---|---|---|

| Azetidine N-oxide | Ring Expansion | Tetrahydro-1,2-oxazine | rsc.org |

| Azetidine | rsc.orgmagtech.com.cn-Stevens Rearrangement | Pyrrolidine | nih.gov |

| 2-Alkenyl Azetidine | arkat-usa.orgarkat-usa.org-Sigmatropic Rearrangement | Azocane (unsaturated) | thieme-connect.com |

| 2-Aryl-N-tosylazetidine | Nucleophilic Ring Opening | Acyclic 1,3-Amino Ether | iitk.ac.in |

Further Functional Group Interconversions on the Azetidine Scaffold

In addition to reactions that involve the cleavage or expansion of the azetidine ring, the this compound scaffold allows for a range of functional group interconversions that leave the four-membered ring intact. These reactions are crucial for the synthesis of diverse derivatives for various applications.

The most common site for such functionalization is the azetidine nitrogen. As a secondary amine, the nitrogen atom in this compound is nucleophilic and can readily undergo a variety of transformations, including:

N-Alkylation : Reaction with alkyl halides or other electrophilic alkylating agents.

N-Acylation : Reaction with acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) to form amides.

N-Arylation : Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl azetidines. uni-muenchen.de

N-Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.

These N-functionalization reactions are fundamental in modifying the properties of the azetidine core and for introducing further points of diversity into the molecule. nih.govthieme.de The specific conditions for these reactions would be chosen based on the reactivity of the electrophile and the desired final product. The presence of the fluoroethoxy group at the C3 position is generally well-tolerated under many of these conditions. researchgate.net

Mechanistic Investigations of Azetidine Transformations (e.g., Radical Cation Intermediates)

The inherent ring strain of the azetidine ring, estimated at approximately 25.4 kcal/mol, is a primary driver of its chemical reactivity. rsc.org This strain energy, intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for unique transformations that can be triggered under specific conditions, often proceeding through high-energy intermediates. rsc.org Mechanistic investigations into these transformations are crucial for understanding and controlling the synthesis and functionalization of azetidine derivatives. A key area of this research focuses on the generation and subsequent reactions of radical cation intermediates, which are implicated in various ring-opening and rearrangement reactions.

Electron Spin Resonance (ESR) spectroscopy has provided direct evidence for the existence and structure of the azetidine radical cation. In studies where azetidine was subjected to γ-irradiation in a dichlorodifluoromethane (B179400) (CFCl₂F₂) matrix at 77 K, a distinct radical cation was generated and characterized. osti.gov The ESR parameters revealed a ring-closed structure, with the unpaired electron localized in a 2p orbital on the nitrogen atom, perpendicular to the plane of the ring. This contrasts sharply with the radical cation of the smaller, more strained aziridine ring, which undergoes immediate C-C bond cleavage to form a ring-opened, planar allylic isomer. osti.govacs.org The stability of the azetidine radical cation's ring-closed structure is a significant finding, highlighting a fundamental difference in the reactivity of three- and four-membered nitrogen heterocycles upon one-electron oxidation. osti.gov

| Intermediate Species | Structure | Key ESR Findings | Reference |

| Azetidine Radical Cation | Ring-Closed, Nitrogen-Centered Radical | Unpaired electron in a 2p orbital on nitrogen. Typical of amine radical cations. | osti.gov |

| Aziridine Radical Cation | C-C Ring-Opened, Allylic Isomer | Unpaired electron in a nonbonding π orbital centered on the two carbon atoms. | osti.govacs.org |

Mechanistic pathways involving radical cations have been explored in the transformation of activated N-heterocycles. For instance, the SN2-type nucleophilic ring-opening of activated aziridines, a related strained ring system, can be initiated by a catalytic aminium radical-cation salt such as tris(4-bromophenyl)aminium hexachloroantimonate, commonly known as "Magic Blue". acs.org This process involves the one-electron oxidation of an electron-rich arene by the aminium salt to generate an aryl radical-cation. This intermediate then reacts with the aziridine to form an activated radical-cation species, which subsequently undergoes nucleophilic attack to yield the ring-opened product. acs.org Such catalytic radical-cation-initiated reactions demonstrate a powerful strategy for C-C and C-heteroatom bond formation under mild conditions.

Photochemical reactions represent another major avenue for transformations involving radical intermediates in azetidine chemistry. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. researchgate.netresearchgate.net Mechanistic studies indicate that these reactions can proceed through the formation of 1,4-biradical intermediates, particularly when using acyclic imines. thieme-connect.com The efficiency of these cycloadditions is often influenced by the stability of the radical intermediates formed. acs.org

Furthermore, photochemical strategies can be used to forge azetidine rings that are subsequently opened in a controlled manner. The Norrish-Yang cyclization, for example, involves a 1,5-hydrogen abstraction to form a 1,4-biradical, which then cyclizes to create an azetidine scaffold. beilstein-journals.org This "build and release" approach utilizes the strain energy pre-installed in the photochemically generated four-membered ring to facilitate subsequent ring-opening functionalization reactions. beilstein-journals.org

Computational studies, often using Density Functional Theory (DFT), have become invaluable for corroborating proposed mechanisms. These studies have been used to investigate the ring-opening of N-acyl aziridines via electron transfer, confirming that the process proceeds through a concerted mechanism. mdpi.com Such computational insights complement experimental findings, providing a deeper understanding of the electronic and structural changes that occur during these complex transformations.

Spectroscopic and Computational Characterization of 3 2 Fluoroethoxy Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of 3-(2-Fluoroethoxy)azetidine, confirming the integrity of the azetidine (B1206935) ring and the substitution of the fluoroethoxy group.

Proton (1H) NMR spectroscopy is instrumental in assigning the chemical shifts and determining the coupling constants of the protons within the this compound molecule. In a derivative, 4-(4-fluoro-3-(this compound-1-carbonyl)benzyl)phthalazin-1(2H)-one, the protons of the 2-fluoroethoxy group exhibit characteristic signals. nih.gov The methylene (B1212753) protons adjacent to the fluorine atom (CH2F) appear as a triplet at approximately 4.54-4.53 ppm, while the methylene protons adjacent to the oxygen atom (OCH2) show a triplet at around 4.45-4.43 ppm. nih.gov The protons on the azetidine ring also present distinct signals, which can be observed in the range of 3.50 to 4.40 ppm. nih.gov The coupling constants between adjacent protons provide valuable information about the dihedral angles and, consequently, the conformation of the molecule.

Interactive Data Table: 1H NMR Chemical Shifts for a this compound Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH2F | 4.54-4.53 | t | 4.1 |

| OCH2 | 4.45-4.43 | t | 4.0 |

| Azetidine ring protons | 3.50-4.40 | m | - |

Note: Data is for 4-(4-fluoro-3-(this compound-1-carbonyl)benzyl)phthalazin-1(2H)-one. 't' denotes a triplet and 'm' denotes a multiplet. nih.gov

Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the elucidation of the carbon backbone. In a related derivative, the carbon of the CH2F group shows a characteristic doublet due to coupling with the adjacent fluorine atom, with a large coupling constant (JC-F) of approximately 169.4 Hz. nih.gov The carbon of the OCH2 group also appears as a doublet with a smaller coupling constant of about 19.7 Hz. nih.gov The carbon atoms of the azetidine ring typically resonate in the range of 50-70 ppm.

Interactive Data Table: 13C NMR Chemical Shifts for a this compound Derivative

| Carbon | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH2F | 83.7, 83.6 | d | 169.4 |

| OCH2 | 67.5, 67.4 | d | 19.7 |

| Azetidine ring carbons | 63.5, 63.4, 62.3, 62.2, 60.8, 59.7 | - | - |

Note: Data is for 4-(4-fluoro-3-(this compound-1-carbonyl)benzyl)phthalazin-1(2H)-one. 'd' denotes a doublet. nih.gov

Fluorine-19 (19F) NMR spectroscopy is a powerful tool for characterizing the fluorine environment in this compound. huji.ac.il The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, providing valuable information about the molecular structure. alfa-chemistry.com The wide chemical shift range of 19F NMR minimizes the likelihood of signal overlap. huji.ac.ilmagritek.com The coupling between the fluorine nucleus and adjacent protons (1H-19F coupling) can provide insights into the conformation of the fluoroethoxy side chain. huji.ac.il

Advanced NMR techniques are employed to further elucidate the structure and stereochemistry of this compound and its derivatives. mdpi.com For instance, 1H-1H Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, which helps in determining the stereochemistry. mdpi.com Heteronuclear Multiple Bond Correlation (HMBC) experiments, such as 1H-13C HMBC and 1H-15N HMBC, are used to establish long-range correlations between protons and carbons or nitrogens, respectively. mdpi.com These techniques are crucial for unambiguously assigning all the signals in the NMR spectra and confirming the connectivity of the atoms within the molecule. For example, a 1H-15N HMBC experiment on a related azetidine derivative showed characteristic resonances for the nitrogen atoms of the azetidine ring. mdpi.com

<sup>19</sup>F NMR for Fluorine Environment Characterization and Conformational Insights

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are essential for determining the molecular weight and elemental composition of this compound. HRMS can confirm the molecular ion peak, for example, the [M+H]+ ion for the hydrochloride salt of the compound. In the analysis of a derivative, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) was used to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. libretexts.org Key functional groups that can be identified include the C-H, C-N, C-O, and C-F bonds. The stretching vibrations of the C-H bonds in the azetidine ring and the fluoroethoxy group are typically observed in the region of 2850-3000 cm-1. libretexts.org The C-O stretching vibration is expected to appear in the fingerprint region, generally between 1000 and 1300 cm-1. libretexts.org The C-F stretching vibration gives a strong absorption band, typically in the range of 1000-1400 cm-1.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comlibretexts.org The process involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern to map electron density and, consequently, atomic positions. anton-paar.com This method provides highly accurate data on bond lengths, bond angles, and torsion angles, which are crucial for understanding a molecule's solid-state conformation.

While a specific, publicly available crystal structure for this compound was not identified in the reviewed literature, extensive crystallographic studies on related azetidine derivatives offer valuable insights into the expected structural features of the azetidine core. researchmap.jpacs.orgfrontiersin.orgnih.gov For instance, the analysis of various N,N'-palladium(II) chloride complexes with 2,4-cis-amino azetidines and the structure of 1,3,3-trinitroazetidine (B1241384) have been reported, confirming the four-membered ring structure. acs.orgfrontiersin.org

General findings from X-ray data of substituted azetidines indicate that the four-membered ring is typically not planar. It adopts a puckered conformation to relieve ring strain. nih.gov The degree of this puckering and the precise bond geometries are influenced by the nature and position of the substituents on the ring. In the solid state, intermolecular interactions, such as hydrogen bonding and aromatic stacking, can also play a significant role in the observed crystal packing. researchmap.jp

Table 1: Representative Crystallographic Data for Substituted Azetidine Rings Note: This table presents data from azetidine derivatives to illustrate typical structural parameters, as specific data for this compound is not available in the cited literature.

| Compound | Key Structural Feature | Value | Reference |

|---|---|---|---|

| Azetidine Radical Cation | Ring Conformation | Planar (C2v symmetry) | |

| Neutral Azetidin-1-yl Radical | Ring Conformation | Puckered | |

| 1,3,3-Trinitroazetidine | C-N Bond Lengths (ring) | ~1.47 Å | acs.org |

| 1,3,3-Trinitroazetidine | C-C Bond Lengths (ring) | ~1.57 Å | acs.org |

| Palladium(II) Azetidine Complex | Coordination Geometry | Slightly pyramidalized | frontiersin.org |

Computational Chemistry and Theoretical Studies

Computational methods are indispensable for probing molecular properties that may be difficult to measure experimentally. They provide a framework for understanding electronic structure, conformational landscapes, and reaction mechanisms at the atomic level.

Electronic Structure Calculations (e.g., Ab initio, UHF, MP2, SDCI, DFT)

Electronic structure calculations are employed to understand the distribution of electrons within a molecule, which governs its chemical properties and reactivity. acs.org Methods such as ab initio (including Unrestricted Hartree-Fock (UHF), Møller-Plesset perturbation theory (MP2), and Singles and Doubles Configuration Interaction (SDCI)) and Density Functional Theory (DFT) are commonly used. aip.org

For the azetidine ring system, these calculations have been used to investigate structure and stability. For example, ab initio UHF, MP2, and SDCI calculations were used to study the azetidine radical cation and the neutral azetidin-1-yl radical. These studies predicted a planar ring for the radical cation but a puckered structure for the neutral radical, which was supported by experimental EPR data.

DFT calculations are frequently used to study the decomposition pathways of energetic materials containing the azetidine moiety, such as 1,3,3-trinitroazetidine (TNAZ). aip.org These studies calculate bond dissociation energies and activation barriers for various decomposition reactions, identifying the most likely initial steps, such as N-NO2 bond fission. aip.org For this compound, molecular orbital analysis would likely show the highest occupied molecular orbital (HOMO) having significant density on the nitrogen atom, indicating its nucleophilic character, while the lowest unoccupied molecular orbital (LUMO) would be influenced by the electronegative fluoroethoxy group.

Table 2: Application of Electronic Structure Methods to Azetidine Systems

| System Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Azetidine Radical Cation | Ab initio UHF, MP2, SDCI | Assigned a planar ring structure. | |

| Azitidin-1-yl Radical | Ab initio UHF | Predicted to have a puckered ring structure. | |

| 1,3,3-Trinitroazetidine (TNAZ) | DFT (B3LYP) | Calculated dissociation energies for N-N and C-N bond rupture to be 43.20 kcal/mol and 46.30 kcal/mol, respectively. | aip.org |

| N-alkyl 2-oxazolinylazetidines | DFT | Rationalized the stereoconvergence of lithiated intermediates. | mdpi.com |

| Azetidine lesion model | Quantum-chemical calculations | Oxidation was found to decrease the ring-opening energy barrier. | csic.esnih.gov |

Conformational Analysis (e.g., Ring Puckering)

Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. libretexts.org For cyclic systems like azetidine, a key conformational feature is ring puckering. The four-membered azetidine ring is not flat but exists in a puckered conformation to alleviate the strain from eclipsing interactions. nih.gov The degree of pucker can be quantified by a puckering angle.

Computational studies on fluorinated azetidine derivatives have revealed fascinating conformational effects. researchgate.netbeilstein-journals.org A study by O'Hagan and co-workers showed that the ring pucker is significantly influenced by a charge-dipole interaction between the fluorine atom and the nitrogen atom. researchgate.netbeilstein-journals.org In a neutral azetidine derivative, the ring prefers a pucker that places the fluorine atom far from the nitrogen (N–C–C–F dihedral angle = 137.2°). researchgate.netbeilstein-journals.org However, upon protonation of the nitrogen, the ring inverts to a conformation where the fluorine is much closer to the now positively charged nitrogen (N+–C–C–F dihedral angle = 100.0°). researchgate.netbeilstein-journals.org This stabilizing C–F···N+ interaction is a critical finding, as it suggests that the conformation of this compound could be dependent on the protonation state of its nitrogen atom.

Table 3: Calculated Conformational Data for Fluorinated Azetidine Derivatives

| Molecule | Key Dihedral Angle | Calculated Value | Remark | Reference |

|---|---|---|---|---|

| Neutral Fluorinated Azetidine | N–C–C–F | 137.2° | Fluorine is distal to the neutral nitrogen. | researchgate.netbeilstein-journals.org |

| Protonated Fluorinated Azetidine | N+–C–C–F | 100.0° | Ring inverts to bring fluorine closer to the charged nitrogen. | researchgate.netbeilstein-journals.org |

| Protonated Non-fluorinated Azetidine | N–C–C–H | 102.3° | Control molecule shows a less pronounced pucker. | researchgate.netbeilstein-journals.org |

Reaction Pathway and Transition State Analysis

Computational chemistry provides powerful tools to elucidate reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. acs.org This analysis helps to rationalize experimental outcomes and predict reactivity.

For azetidine systems, theoretical studies have been crucial in understanding various transformations. For example, a combined experimental and theoretical study on the conversion of 2-bromomethyl-2-methylaziridines to 3-methoxy-3-methylazetidines rationalized the reaction mechanism. acs.org DFT calculations revealed that the kinetically preferred pathway involved the formation of a bicyclic aziridinium (B1262131) ion intermediate, which subsequently undergoes nucleophilic ring-opening to form the final azetidine product. acs.org

Similarly, the mechanism of the aza Paternò–Büchi reaction, a photocycloaddition used to synthesize azetidines, has been studied computationally. rsc.org These studies explore the different potential pathways from the excited state of an imine, helping to explain the stereoselectivity of the reaction. rsc.org Furthermore, DFT calculations have been used to understand the configurational lability of lithiated azetidine intermediates, suggesting the involvement of equilibrating diastereomeric species that converge to the most thermodynamically stable product. mdpi.com Such analyses are vital for designing and optimizing synthetic routes to complex azetidine derivatives like this compound.

Applications in Advanced Organic Synthesis and Material Science

3-(2-Fluoroethoxy)azetidine as a Versatile Chemical Building Block

Azetidines are a vital class of aza-heterocyclic scaffolds found in diverse natural and synthetic products. rsc.org Their significance in medicinal chemistry is well-established, but they also serve as powerful building blocks in organic synthesis. ub.bwrsc.org The inherent ring strain of the azetidine (B1206935) ring, approximately 25.4 kcal/mol, makes it more stable and easier to handle than the corresponding aziridine (B145994), yet reactive enough for unique chemical transformations like ring-opening or expansion reactions. rsc.org This reactivity makes substituted azetidines excellent synthons for creating more complex nitrogen-containing molecules. rsc.org

This compound, often available as its hydrochloride salt or with a Boc-protecting group on the nitrogen, is utilized as a reactive intermediate. bldpharm.com The presence of the 2-fluoroethoxy group introduces specific properties; the fluorine enhances lipophilicity and can influence the molecule's interactions with biological targets. Synthetic routes to this compound can involve the reaction of azetidin-3-ol (B1332694) with a suitable 2-fluoroethylating agent, such as 2-fluoroethyl tosylate, under basic conditions.

The utility of azetidines as synthons extends to the construction of intricate molecular frameworks. rsc.orgub.bw The strained four-membered ring can undergo nucleophilic ring-opening or ring-expansion reactions, providing pathways to highly substituted acyclic amines or larger heterocyclic systems like pyrrolidines and piperidines. rsc.org

The specific building block, this compound, has been documented in the synthesis of more complex and biologically active compounds. For instance, it has been incorporated into pyridine (B92270) derivatives, which are precursors for agents with potential therapeutic applications. justia.com The synthesis of these larger molecules often involves coupling the azetidine nitrogen with other molecular fragments using standard coupling reagents. The ability to functionalize the azetidine ring and subsequently use the nitrogen atom for further reactions makes it a key intermediate in multi-step synthetic sequences. google.com

Fragment-based drug design (FBDD) has become a significant strategy in pharmaceutical research, focusing on small, low-molecular-weight compounds as starting points for developing potent and selective drugs. nih.gov A challenge in this approach is the inherent flexibility of many small organic molecules. enamine.net Introducing conformational rigidity is a key strategy to overcome this, as it can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity. enamine.netenamine.net

Small monocyclic scaffolds like azetidine are ideal for this purpose because they limit conformational flexibility while adding minimally to the molecular weight and lipophilicity. enamine.netenamine.net The predefined spatial orientation of substituents on a rigid azetidine scaffold makes computational screening and the prediction of binding modes more reliable. enamine.net this compound serves as a valuable fragment in this context. The azetidine core provides the necessary rigidity, while the fluoroethoxy tail can be used to explore specific binding pockets and fine-tune properties like solubility and metabolic stability. ossila.com

| Feature | Advantage in Fragment-Based Design | Reference |

|---|---|---|

| Conformational Rigidity | Reduces entropic penalty upon binding to a target, potentially increasing affinity. | enamine.netenamine.net |

| Defined 3D Structure | Provides a fixed spatial arrangement of substituents, aiding in predictable interactions with target proteins. | enamine.net |

| Small Size | Acts as a compact scaffold with a lower contribution to overall molecular weight and lipophilicity compared to larger ring systems. | enamine.netenamine.net |

| Chemical Tractability | The azetidine nitrogen allows for straightforward chemical modification and linking to other fragments. | google.comenamine.net |

Synthesis of Complex Molecular Architectures

Azetidine Scaffolds in Peptidomimetics and Unnatural Amino Acid Surrogates

Peptidomimetics are compounds that mimic the structure and function of natural peptides but offer advantages such as improved stability against enzymatic degradation and better oral bioavailability. sigmaaldrich.com Azetidines are highly valued as scaffolds in this field, often serving as surrogates for natural amino acids. rsc.orgub.bw Specifically, azetidine-2-carboxylic acid is a well-known structural analog of proline. mdpi.com The constrained four-membered ring of azetidine imposes specific conformational preferences on the peptide backbone, which can be exploited to enhance binding to biological receptors. rsc.org

The incorporation of unnatural amino acids is a powerful tool in protein engineering and drug discovery. nih.govspringernature.com Azetidine derivatives, such as this compound, can be precursors to novel unnatural amino acids. mdpi.comnih.gov By modifying the azetidine ring with functional groups like the fluoroethoxy moiety, chemists can create amino acid surrogates with unique steric and electronic properties. These tailored building blocks can then be incorporated into peptide chains to probe structure-activity relationships or to develop new therapeutic agents. sigmaaldrich.comnih.gov For example, 3-azidoazetidines have been used as scaffolds for β-amino azetidine carboxylic acid peptidomimetics. ox.ac.uk

Application as Chiral Ligands in Asymmetric Catalysis

Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in asymmetric synthesis. researchgate.netresearchgate.net Their rigid structure allows for the creation of a well-defined chiral environment around a metal center, which can induce high levels of enantioselectivity in a variety of chemical reactions. rsc.orgljmu.ac.uk Since the 1990s, azetidine-based ligands have been successfully employed in reactions such as Friedel-Crafts alkylations, Henry reactions, Michael additions, and the addition of diethylzinc (B1219324) to aldehydes. researchgate.netresearchgate.net

The synthesis of new chiral ligands often starts from the azetidine core, which is then functionalized to create the desired catalytic properties. researchgate.netrsc.org For instance, chiral C2-symmetric 2,4-disubstituted azetidines with a β-amino alcohol moiety have been synthesized and shown to be effective catalysts. researchgate.net While direct application of this compound as a chiral ligand is not extensively documented, its structure represents a modifiable scaffold. Through stereoselective synthesis, it could be resolved into its enantiomers and further functionalized to create novel chiral ligands. The fluoroethoxy group could influence the electronic properties and steric bulk of the resulting catalyst, potentially tuning its reactivity and selectivity. rsc.org The development of catalytic asymmetric desymmetrization of azetidines further broadens their utility in creating enantioenriched, functionally dense molecules that are precursors to other chiral compounds. acs.org

Potential in Polymer Chemistry for Fluorinated Monomers

The polymerization of strained-ring nitrogen heterocycles like azetidines is a route to producing polyamines, which have applications in areas such as gene transfection and CO2 adsorption. rsc.org The ring strain of azetidine facilitates ring-opening polymerization, which can be initiated by cationic or anionic methods. rsc.org Recent advances have demonstrated multicomponent polymerization methods to synthesize polymers containing multi-substituted azetidine rings in the backbone. nih.gov

Emerging Trends and Future Research Directions in Fluoroazetidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Azetidines

The synthesis of fluorinated azetidines, including 3-(2-Fluoroethoxy)azetidine, often presents challenges due to the inherent ring strain and the specific requirements for introducing fluorine. rsc.orgugent.be Current research is actively exploring more efficient, scalable, and environmentally benign synthetic routes.

A common strategy for synthesizing this compound hydrochloride involves the alkylation of azetidin-3-ol (B1332694) with a suitable 2-fluoroethylating agent, such as 2-fluoroethyl tosylate, under basic conditions. Another approach is the ring-opening of aziridine (B145994) precursors followed by cyclization. rsc.org More recent advancements focus on the development of novel fluorination techniques and the use of more sustainable reagents and solvents. nih.govarkat-usa.orgacs.org For instance, methods utilizing reagents like diethylaminosulfur trifluoride (DAST) and its analogs for deoxofluorination of hydroxy-substituted azetidines are being refined for better safety and efficiency. arkat-usa.org

The development of continuous flow synthesis methodologies is also a promising trend. Flow chemistry can offer improved control over reaction parameters, enhanced safety for handling hazardous reagents, and potential for easier scale-up, addressing some of the key challenges in the industrial production of fluorinated azetidines.

Table 1: Comparison of Synthetic Methodologies for Fluorinated Azetidines

| Methodology | Description | Advantages | Disadvantages |

| Nucleophilic Substitution | Alkylation of a hydroxylated azetidine (B1206935) precursor with a fluoroalkylating agent. | Generally straightforward and utilizes readily available starting materials. | May require harsh basic conditions and protection/deprotection steps. rsc.org |

| Ring-Opening/Cyclization | Ring-opening of an aziridine followed by intramolecular cyclization to form the azetidine ring. rsc.org | Offers access to a variety of substitution patterns. | Can be a multi-step process with potential for side reactions. |

| Deoxofluorination | Conversion of a hydroxyl group to a fluorine atom using reagents like DAST. arkat-usa.org | Direct method for introducing fluorine. | Reagents can be hazardous and require careful handling. |

| Continuous Flow Synthesis | Performing reactions in a continuous flow reactor. | Improved safety, scalability, and control over reaction conditions. | Requires specialized equipment and process optimization. |

Exploration of New Reactivity Modes and Transformations Driven by Ring Strain and Fluorine Effects

The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), which drives its reactivity in various chemical transformations. rsc.org The introduction of fluorine can further modulate this reactivity by altering the electronic properties of the ring. nih.govacs.orgacs.org

The electron-withdrawing nature of fluorine can influence the regioselectivity of ring-opening reactions, making the carbon atoms of the azetidine ring more susceptible to nucleophilic attack. nih.govacs.orgacs.org This interplay of ring strain and electronic effects is a fertile ground for discovering novel chemical reactions. For instance, the reactivity of fluorinated azetidines in cycloaddition reactions, such as [2+2] and [3+2] cycloadditions, is an area of active investigation.

Computational studies have shown that fluorine substitution can have a profound effect on the reactivity and regioselectivity of nucleophilic substitution reactions in strained heterocycles. nih.govacs.orgacs.org For example, calculations on 2-fluoroaziridine, a three-membered ring analog, demonstrated a dramatic increase in reaction rate with ammonia (B1221849) compared to the non-fluorinated parent compound. nih.govacs.orgacs.org Similar effects are anticipated and being explored in the four-membered azetidine systems. ontosight.ai

Advancement of Analytical and Spectroscopic Techniques for Complex Fluorinated Heterocyclic Systems

The characterization of fluorinated heterocycles like this compound relies heavily on advanced analytical and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an indispensable tool for confirming the presence and chemical environment of fluorine atoms within a molecule. rsc.orgmdpi.comnih.govacs.org

Recent advancements in benchtop ¹⁹F NMR spectroscopy are making this technique more accessible for routine reaction monitoring and high-throughput screening. mdpi.com This allows for rapid optimization of reaction conditions and mechanistic studies of reactions involving fluorinated compounds. mdpi.com Furthermore, computational methods for predicting ¹⁹F NMR chemical shifts are becoming increasingly accurate, aiding in the structural elucidation of complex fluorinated molecules. nih.gov

Other important analytical techniques include:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): For purification and purity assessment.

X-ray Crystallography: To determine the precise three-dimensional structure of crystalline derivatives. chemrxiv.org

The development of chiral chromatography methods is also crucial for the separation and analysis of enantiomers of fluorinated azetidines, which is of high importance in medicinal chemistry. acs.org

Rational Design of Azetidine-Based Scaffolds for Diverse Research Applications

Azetidine-based scaffolds are increasingly recognized for their potential in medicinal chemistry. rsc.orgontosight.ainih.gov The constrained conformation of the azetidine ring can lead to higher binding affinity and selectivity for biological targets. mdpi.com The introduction of fluorine, as in this compound, can further enhance drug-like properties by improving metabolic stability and membrane permeability.

The rational design of novel azetidine-based scaffolds involves considering several factors:

Substitution Pattern: The position and nature of substituents on the azetidine ring can be systematically varied to optimize interactions with a specific biological target. researchgate.netresearchgate.net

Stereochemistry: The stereoisomers of a chiral azetidine derivative can exhibit significantly different biological activities. ontosight.ai

Physicochemical Properties: Properties such as lipophilicity, solubility, and pKa are crucial for drug absorption, distribution, metabolism, and excretion (ADME) and can be fine-tuned through structural modifications. nih.gov

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse azetidine-based compounds for high-throughput screening. nih.gov By combining different building blocks and reaction pathways, researchers can explore a vast chemical space to identify novel bioactive molecules. chemrxiv.orgnih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Fluoroethoxy)azetidine and its derivatives?

Methodological Answer: The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example:

- Benzyl bromide coupling : Reacting 4-(2-fluoroethoxy)benzyl bromide with indolin-2-one precursors under basic conditions (e.g., K₂CO₃ in DMF) yields derivatives like (Z)-1-(4-(2-fluoroethoxy)benzyl)-3-allylideneindolin-2-one with ~61% yield .

- Intermediate functionalization : Brominated intermediates (e.g., 3-(bromomethyl)azetidine hydrobromide) can be used to introduce fluorinated ethoxy groups via SN2 reactions, as seen in the synthesis of 3-(2-bromo-1,1-difluoroethoxy)pyridine derivatives .

- Catalytic methods : Chiral phosphoric acid catalysts enable enantioselective desymmetrization of azetidine precursors, though this requires optimization of reaction conditions (solvent, temperature) to achieve >90% enantiomeric excess .

Q. How can researchers characterize the structural purity of this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₆FNO₃ at 310.1184) .

- Melting Point Analysis : Sharp melting ranges (e.g., 187.8–188.1°C for 46a) indicate crystalline purity .

Advanced Research Questions

Q. How do structural modifications at the azetidine ring influence the pharmacological activity of this compound derivatives?

Methodological Answer:

- Substituent Effects :

- Fluoroethoxy positioning : Derivatives with 2-fluoroethoxy groups (e.g., 46a) show enhanced blood-brain barrier penetration compared to non-fluorinated analogs, as demonstrated in dopamine transporter (DAT) ligand studies .

- Azetidine ring substitution : N-Benzyl groups (e.g., 4-nitrobenzyl) increase DAT binding affinity (IC₅₀ < 10 nM) but reduce selectivity over serotonin transporters (SERT) .

- Biological Assays :

Q. What computational approaches are suitable for studying the conformational dynamics of this compound in solution?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Density Functional Theory (DFT) :

Q. What mechanisms underlie the enantioselective synthesis of this compound derivatives using chiral catalysts?

Methodological Answer:

- Catalytic Cycle :

- Experimental Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.